4-methylbenzene-1-sulfonic acid propyl 4-phenylpiperidine-4-carboxylate
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Overview
Description
4-methylbenzene-1-sulfonic acid propyl 4-phenylpiperidine-4-carboxylate is a chemical compound with the molecular formula C22H29NO5S. It is a versatile compound with significant potential in various scientific research fields. The compound is known for its unique structure, which combines a sulfonic acid group with a piperidine carboxylate ester, making it a valuable subject for chemical and pharmaceutical studies .
Preparation Methods
The synthesis of 4-methylbenzene-1-sulfonic acid propyl 4-phenylpiperidine-4-carboxylate involves several steps. One common method includes the esterification of 4-phenylpiperidine-4-carboxylic acid with propanol in the presence of a strong acid catalyst. The resulting ester is then reacted with 4-methylbenzenesulfonyl chloride under basic conditions to yield the final product. Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
4-methylbenzene-1-sulfonic acid propyl 4-phenylpiperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonic acid group, forming various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-methylbenzene-1-sulfonic acid propyl 4-phenylpiperidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methylbenzene-1-sulfonic acid propyl 4-phenylpiperidine-4-carboxylate involves its interaction with specific molecular targets. The sulfonic acid group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperidine carboxylate ester moiety may also interact with various biological pathways, contributing to the compound’s overall effects .
Comparison with Similar Compounds
4-methylbenzene-1-sulfonic acid propyl 4-phenylpiperidine-4-carboxylate can be compared with similar compounds such as:
4-Methylbenzenesulfonic acid;ethyl 4-phenylpiperidine-4-carboxylate: This compound has a similar structure but with an ethyl ester instead of a propyl ester.
4-Methylbenzenesulfonic acid;butyl 4-phenylpiperidine-4-carboxylate: This compound features a butyl ester, which may affect its chemical and biological properties.
The uniqueness of this compound lies in its specific ester group, which can influence its reactivity and interactions in various applications .
Properties
IUPAC Name |
4-methylbenzenesulfonic acid;propyl 4-phenylpiperidine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.C7H8O3S/c1-2-12-18-14(17)15(8-10-16-11-9-15)13-6-4-3-5-7-13;1-6-2-4-7(5-3-6)11(8,9)10/h3-7,16H,2,8-12H2,1H3;2-5H,1H3,(H,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZYTCCAEXNLJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1(CCNCC1)C2=CC=CC=C2.CC1=CC=C(C=C1)S(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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